molecular formula C30H35NO5 B6524291 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one CAS No. 680604-74-4

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one

Cat. No. B6524291
CAS RN: 680604-74-4
M. Wt: 489.6 g/mol
InChI Key: NRCPSWJXAUQOJG-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, a type of alkaloid . Tetrahydroisoquinolines are widely distributed in nature and have diverse biological activities, making them interesting for medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was reported, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

This compound has been studied for its potential as an inhibitor of HIV-1 reverse transcriptase . The compound is part of a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues that have shown moderate to promising HIV-1 RT inhibition activity . This could be a significant contribution to the development of new drugs for HIV/AIDS treatment.

Anti-Cancer Applications

1,2,3,4-tetrahydroisoquinoline derivatives, including the compound , have been reported to exhibit antitumor activity against various types of cancer, such as gliomas, breast, cervical, and colon cancer, and leukemia . They have also been found to overcome multiple drug resistance in tumor cells .

Anti-Viral Applications

The tetrahydroisoquinoline (THIQ) scaffold, which is part of the structure of this compound, has been reported to have anti-viral properties . This suggests potential applications in the development of new antiviral drugs.

Anti-Fungal Applications

Similar to its anti-viral properties, the THIQ scaffold has also been reported to have anti-fungal properties . This could lead to the development of new antifungal medications.

Neurodegenerative Disorders

THIQ-based compounds have been studied for their potential applications against various neurodegenerative disorders . This suggests that the compound could be explored for its potential benefits in this area.

Anti-Inflammatory Applications

THIQs, including the compound , have been identified as ‘privileged scaffolds’ in the design and synthesis of biologically active derivatives, including anti-inflammatory compounds .

Parkinson’s Disease Treatment

THIQ scaffold-containing natural products and synthetic derivatives have been reported to have a privileged position in medicinal chemistry, including potential applications in the treatment of Parkinson’s disease .

Drug Development

The compound’s structure, which includes a THIQ scaffold, makes it a potential candidate for the development of new drugs . Its diverse biological activities against various infective pathogens make it a promising candidate for further exploration in drug development .

Future Directions

Tetrahydroisoquinoline derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in drug development . Future research may focus on synthesizing new derivatives and studying their biological activities.

properties

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO5/c1-20(2)22-11-13-24(14-12-22)35-19-27-26-18-29(34-5)28(33-4)17-23(26)15-16-31(27)30(32)21(3)36-25-9-7-6-8-10-25/h6-14,17-18,20-21,27H,15-16,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCPSWJXAUQOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one

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